molecular formula C24H21NO3 B11182706 3-(4-Methylbenzyl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

3-(4-Methylbenzyl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11182706
M. Wt: 371.4 g/mol
InChI Key: FGGZRNANYPVRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-methylphenyl)methyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a 4-methylphenyl group and a 4-phenoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)methyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the reaction of 4-methylbenzylamine with 4-phenoxybenzaldehyde to form an imine intermediate. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)methyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine-2,5-diones.

Scientific Research Applications

3-[(4-methylphenyl)methyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)pyrrolidine-2,5-dione
  • 1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
  • 4-methylphenylpyrrolidine-2,5-dione

Uniqueness

3-[(4-methylphenyl)methyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the 4-methylphenyl and 4-phenoxyphenyl groups. These substituents can significantly influence the compound’s biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H21NO3/c1-17-7-9-18(10-8-17)15-19-16-23(26)25(24(19)27)20-11-13-22(14-12-20)28-21-5-3-2-4-6-21/h2-14,19H,15-16H2,1H3

InChI Key

FGGZRNANYPVRCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.